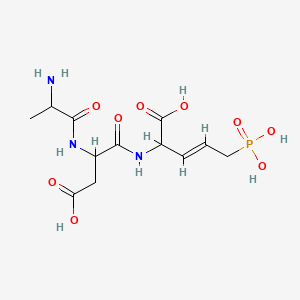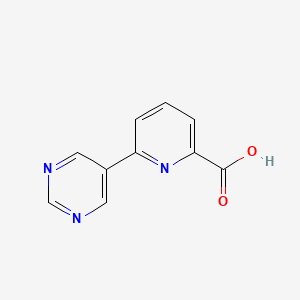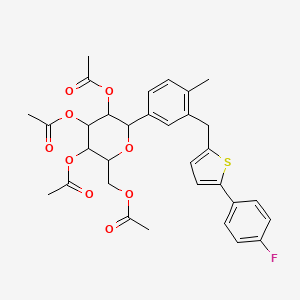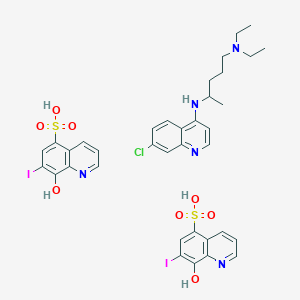
Plumbemycin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Plumbemycin A is a compound isolated from the bacterium Streptomyces plumbeus. It is known for its antagonistic properties against the amino acid L-threonine. The structure of this compound is characterized by the presence of L-alanyl-L-aspartyl-D-2-amino-5-phosphono-3-cis-pentenoic acid .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Plumbemycin A involves the condensation of N-trifluoroacetyl-3,4-didehydro-5-(ethoxyhydroxyphosphinyl)norvaline and L-alanyl-L-aspartic acid diethyl ester using the DCC (dicyclohexylcarbodiimide) method . This reaction yields a fully protected phospha C-tripeptide, which is then deprotected to obtain this compound.
Industrial Production Methods
Industrial production of this compound typically involves fermentation processes using Streptomyces plumbeus. The bacterium is cultured under specific conditions to optimize the yield of this compound. The compound is then extracted and purified using techniques such as ion exchange chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Plumbemycin A undergoes various chemical reactions, including hydrolysis and substitution reactions. For instance, it can be hydrolyzed using hydrochloric acid to yield its constituent amino acids .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include hydrochloric acid for hydrolysis and dicyclohexylcarbodiimide for peptide bond formation .
Major Products Formed
The major products formed from the hydrolysis of this compound are alanine, aspartic acid, and a unique amino acid .
Wissenschaftliche Forschungsanwendungen
Plumbemycin A has several scientific research applications:
Wirkmechanismus
Plumbemycin A exerts its effects by antagonizing L-threonine. It inhibits the incorporation of L-threonine into proteins, thereby disrupting protein synthesis. This mechanism involves binding to specific molecular targets and interfering with the pathways that utilize L-threonine .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Rhizocticin A: A related phosphonopeptide with antimicrobial properties.
Valinophos: Another phosphonate natural product with a similar biosynthetic pathway.
Uniqueness
This compound is unique due to its specific antagonistic action against L-threonine and its distinct structure, which includes a phosphonopeptide backbone . This makes it a valuable compound for research in various scientific fields.
Eigenschaften
CAS-Nummer |
62896-18-8 |
|---|---|
Molekularformel |
C12H20N3O9P |
Molekulargewicht |
381.28 g/mol |
IUPAC-Name |
(E)-2-[[2-(2-aminopropanoylamino)-3-carboxypropanoyl]amino]-5-phosphonopent-3-enoic acid |
InChI |
InChI=1S/C12H20N3O9P/c1-6(13)10(18)15-8(5-9(16)17)11(19)14-7(12(20)21)3-2-4-25(22,23)24/h2-3,6-8H,4-5,13H2,1H3,(H,14,19)(H,15,18)(H,16,17)(H,20,21)(H2,22,23,24)/b3-2+ |
InChI-Schlüssel |
BMFVTRZNBFRUMH-NSCUHMNNSA-N |
Isomerische SMILES |
CC(C(=O)NC(CC(=O)O)C(=O)NC(/C=C/CP(=O)(O)O)C(=O)O)N |
Kanonische SMILES |
CC(C(=O)NC(CC(=O)O)C(=O)NC(C=CCP(=O)(O)O)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-bis(1-naphthalen-1-ylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B15126571.png)
![[4,4'-Bis-trifluoromethyl]bis[2-(2,4-difluorophenyl)pyridine]iridium(III) hexafluorophosphate](/img/structure/B15126578.png)
![[3,4,5-Trihydroxy-6-(5-hydroxy-2-methyl-4-oxochromen-7-yl)oxyoxan-2-yl]methyl 4-(2-hydroxypropan-2-yl)cyclohexene-1-carboxylate](/img/structure/B15126583.png)




![5-Methyl-7-thia-2-azatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene-6-carboxylic acid](/img/structure/B15126621.png)





![L-Lysinamide,glycyl-6-carboxy-N6-[N-[N-(1-oxododecyl)-L-alanyl]-D-g-glutamyl]-, (S)-](/img/structure/B15126688.png)
